molecular formula C21H17ClN4O2 B6555501 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040673-87-7

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

Cat. No. B6555501
CAS RN: 1040673-87-7
M. Wt: 392.8 g/mol
InChI Key: UXTABPVBTSITAM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a dihydropyridazinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound’s structure includes an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This structure is often seen in compounds with antimicrobial activity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been known to exhibit antimicrobial activity, potentially by interacting with bacterial cell walls or inhibiting key enzymes .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-3-4-16(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTABPVBTSITAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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